3-[Acetyl(prop-2-ynyl)amino]benzoic acid
Overview
Description
3-[Acetyl(prop-2-ynyl)amino]benzoic acid is a specialty product used in proteomics research . It has a molecular formula of C12H11NO3 and a molecular weight of 217.22 .
Molecular Structure Analysis
The molecule contains a total of 27 bonds. There are 16 non-H bonds, 9 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 tertiary amide (aliphatic), and 1 hydroxyl group .Scientific Research Applications
Prodrug Development
3-[Acetyl(prop-2-ynyl)amino]benzoic acid, a derivative of acetylsalicylic acid (ASA), has been studied for its potential as a prodrug. Researchers developed water-soluble (benzoyloxy)methyl esters of ASA, with alkyl chains containing a nitric oxide (NO)-releasing nitrooxy group and a solubilizing moiety bonded to the benzoyl ring. These compounds, after being metabolized, produce a mixture of ASA, salicylic acid (SA), and related NO-donor benzoic acids, displaying anti-inflammatory activities similar to ASA and reduced gastrotoxicity, suggesting potential clinical applications (Rolando et al., 2013).
Acetylation in Metabolism
Acetylation, a process involving compounds like p-amino-benzoic acid, is an essential aspect of detoxification and intermediary metabolism. Understanding this process helps in comprehending the degradation pathways of various substances in the body, which can be critical in drug metabolism studies. Research on the acetylation process provides insights into how different compounds, including derivatives of benzoic acid, are metabolized (Harrow et al., 1927).
properties
IUPAC Name |
3-[acetyl(prop-2-ynyl)amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-3-7-13(9(2)14)11-6-4-5-10(8-11)12(15)16/h1,4-6,8H,7H2,2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNFADKILNIINJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC#C)C1=CC=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[N-(prop-2-yn-1-yl)acetamido]benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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